molecular formula C10H11F2NO B13328654 4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol

4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol

Cat. No.: B13328654
M. Wt: 199.20 g/mol
InChI Key: SKGDMXNIWGPUTL-UHFFFAOYSA-N
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Description

4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol is an organic compound with the molecular formula C10H11F2NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol typically involves multi-step organic reactions. One common method includes the cyclopropanation of suitable precursors followed by the introduction of amino and difluoro groups. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The reaction temperatures can range from room temperature to reflux conditions, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on minimizing waste and optimizing the use of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the amino and cyclopropylmethyl groups can enhance binding affinity and specificity. The difluoro groups can influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol
  • 4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol
  • 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol

Uniqueness

4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol is unique due to the presence of difluoro groups, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2,6-difluorophenol

InChI

InChI=1S/C10H11F2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2

InChI Key

SKGDMXNIWGPUTL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=C(C(=C2)F)O)F)N

Origin of Product

United States

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